Dicyclohexyl carbonate is an organic compound with the molecular formula and a CAS number of 4427-97-8. This carbonate ester is characterized by its two cyclohexyl groups attached to a carbonate moiety. It is a colorless liquid that is soluble in many organic solvents but has limited solubility in water. Dicyclohexyl carbonate is primarily utilized as a reagent in various
Dicyclohexyl carbonate can be synthesized through several methods:
Dicyclohexyl carbonate has several applications, including:
Dicyclohexyl carbonate shares similarities with other carbonate esters, particularly in terms of structure and reactivity. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethyl carbonate | Commonly used solvent and reagent; low toxicity | |
| Diethyl carbonate | Used in organic synthesis; higher boiling point | |
| Diphenyl carbonate | Used in polymer production; aromatic character |
Uniqueness of Dicyclohexyl Carbonate:
Transesterification is the most widely studied method for synthesizing dicyclohexyl carbonate. This process involves exchanging alkoxy groups between carbonate esters and alcohols. A prominent example is the reaction of dimethyl carbonate (DMC) with cyclohexanol, catalyzed by strong bases or metal oxides. For instance, potassium imidazole (KIm) has demonstrated exceptional catalytic activity, achieving a 73.03% yield of dimethyl carbonate in just 3 minutes under optimized conditions [4]. When adapted to dicyclohexyl carbonate synthesis, analogous protocols using cyclohexanol instead of methanol could be employed.
The mechanism proceeds through nucleophilic attack by the cyclohexanolate ion on the carbonyl carbon of DMC, forming a tetrahedral intermediate that releases methanol. Continuous removal of methanol drives equilibrium toward product formation. Catalysts such as cesium hydroxide supported on alumina have also shown efficacy in related transesterifications, offering recyclability and reduced environmental impact [3].
Table 1: Catalytic Systems for Transesterification
| Catalyst | Substrate Pair | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KIm [4] | Propylene carbonate/MeOH | 80 | 73.03 |
| CsOH/Al₂O₃ [3] | DMC/Phenol | 150 | 68 |
| KI/NaOEt [5] | CO₂/Ethanol + PO | 150 | 38 |
Oxidative carbonylation utilizes carbon monoxide (CO) and an oxidant to form carbonate esters. Palladium-based catalysts are particularly effective, as demonstrated in the synthesis of dimethyl carbonate:
$$ 2 \text{CH}3\text{OH} + 2 \text{CO} + \text{O}2 \xrightarrow{\text{Pd}} (\text{CH}3\text{O})2\text{CO} + 2 \text{H}_2\text{O} $$ [2].
Adapting this to dicyclohexyl carbonate would require substituting methanol with cyclohexanol. The reaction likely proceeds via a palladium-cyclohexanol complex, followed by CO insertion and oxidation to form the carbonate. Copper-based catalysts, effective in dimethyl carbonate production, may also be viable, though steric hindrance from cyclohexyl groups could necessitate higher temperatures or pressures [2] [5].
Catalytic dehydration systems often employ dehydrating agents to shift equilibrium. Propylene oxide (PO), used in diethyl carbonate synthesis, reacts with CO₂ to form propylene carbonate, which then undergoes transesterification with ethanol [5]. For dicyclohexyl carbonate, a similar approach could involve PO, CO₂, and cyclohexanol, with KI/sodium ethoxide facilitating the reaction:
$$ \text{CO}2 + 2 \text{C}6\text{H}{11}\text{OH} + \text{PO} \rightarrow (\text{C}6\text{H}{11}\text{O})2\text{CO} + \text{C}3\text{H}6\text{O} $$.
This method benefits from mild conditions (150°C, 30–50 bar) and avoids toxic reagents, though yields remain moderate (~38% for analogous reactions) [5].
Alternative methods include the use of urea intermediates or enzymatic catalysis. While not directly reported for dicyclohexyl carbonate, urea reacts with alcohols under metal oxide catalysts to form carbonates, a pathway potentially adaptable to cyclohexanol [3]. Enzymatic routes using lipases have succeeded in dimethyl carbonate synthesis, offering selectivity and ambient conditions, though scalability challenges persist [4].
Another innovative approach involves cyclic carbonates like catechol carbonate (CC), which undergoes transesterification with alcohols. For example, CC reacts with phenol derivatives in the presence of triethylamine to form diphenyl carbonate [3]. Substituting phenol with cyclohexanol could yield dicyclohexyl carbonate, leveraging CC’s high electrophilicity to overcome steric barriers.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Transesterification [4] | High yield, scalable | Requires methanol removal |
| Oxidative Carbonylation [2] | Phosgene-free, continuous process | High-pressure equipment |
| Catalytic Dehydration [5] | Uses CO₂, mild conditions | Moderate yields |
| CC-Based Synthesis [3] | Avoids strong bases | Limited substrate compatibility |
Metal-catalyzed reactions represent a cornerstone in the synthesis of dicyclohexyl carbonate and related carbonate compounds. These systems employ transition metals and alkaline earth metals as catalytic centers to facilitate carbon dioxide fixation, cycloaddition reactions, and transesterification processes. The effectiveness of metal-catalyzed systems stems from their ability to activate both electrophilic and nucleophilic substrates simultaneously, enabling efficient bond formation under relatively mild conditions [1] [2].
Palladium-based catalytic systems have demonstrated exceptional versatility in carbonate synthesis reactions. The combination of palladium diacetate with triphenylbismuthine has proven particularly effective for diarylation reactions that can be extended to carbonate synthesis. These systems operate at moderate temperatures of approximately 70°C under atmospheric pressure conditions, providing high selectivity for desired products [3]. The palladium center facilitates oxidative addition and reductive elimination cycles that are fundamental to many carbonate-forming reactions.
Titanium(III) complexes in combination with bis(triphenylphosphine)iminium chloride have emerged as highly selective catalysts for carbon dioxide and epoxide copolymerization reactions. These systems achieve conversion rates of up to 80% at temperatures around 50°C, demonstrating the potential for lower energy consumption in industrial applications [4]. The reduced oxidation state of titanium in these complexes provides enhanced reactivity toward carbon dioxide activation compared to traditional titanium(IV) systems.
Copper-based catalytic systems have shown promise for oxidative carbonylation reactions relevant to carbonate synthesis. The activation of copper species through carbothermal methods creates optimal distributions of copper(I) and copper(0) valence states, which exhibit synergistic effects in promoting carbonate formation. These systems typically operate at temperatures around 393 K under elevated carbon monoxide and oxygen pressures [5].
| Catalyst System | Reaction Type | Temperature (°C) | Pressure (MPa) | Conversion/Yield (%) |
|---|---|---|---|---|
| CaI₂/1,3-bis[tris(hydroxymethyl)methylamino]propan-2-ol | Epoxide/CO₂ to cyclic carbonates | 60 | CO₂ balloon | >99 (conversion) |
| CaI₂/Dicyclohexano-18-crown-6/Triphenylphosphine | Bio-derived epoxide/CO₂ to cyclic carbonates | 45 | 0.5 | Up to 98% (isolated yield) |
| Palladium diacetate/Triphenylbismuthine | Diarylation of isocyanides | 70 | Atmospheric | High selectivity |
| CeO₂ (commercial) | Direct DMC synthesis from CO₂/methanol | 140 | 20 | 23% (conversion) |
| Zr₀.₁Ce nanorods | DMC synthesis from CO₂/methanol | 140 | 6.8 | Highest oxygen vacancy activity |
| Ti(III) complexes/[PPN]Cl | CO₂/epoxide copolymerization | 50 | Not specified | 80% (conversion) |
Calcium-based catalytic systems have gained significant attention for dicyclohexyl carbonate synthesis due to their earth-abundant nature, low toxicity, and exceptional activity in carbon dioxide fixation reactions. These systems typically employ calcium iodide as the primary catalytic species, often in combination with specialized ligands and cocatalysts to enhance reactivity and selectivity [1] [2] [6].
The most extensively studied calcium-based system combines calcium iodide with 1,3-bis[tris(hydroxymethyl)methylamino]propan-2-ol (BTP) as a ligand. This binary system demonstrates remarkable efficiency in converting epoxides and carbon dioxide to cyclic carbonates under mild conditions. At 60°C under a carbon dioxide atmosphere in dimethyl sulfoxide solvent, this system achieves conversions exceeding 99% for various epoxide substrates [1]. The biocompatible nature of the BTP ligand adds an environmental advantage to this catalytic approach.
Advanced calcium-based systems incorporate dicyclohexano-18-crown-6 ether as a specialized ligand, creating highly active catalysts for bio-derived epoxide conversion. The crown ether facilitates in situ complexation of calcium ions, as detected through proton nuclear magnetic resonance spectroscopy studies. This complexation enhances the Lewis acidity of the calcium center while maintaining sufficient nucleophilicity for epoxide activation [2] [6].
The addition of triphenylphosphine as a cocatalyst to calcium iodide and dicyclohexano-18-crown-6 systems results in dramatic activity enhancement. This three-component system achieves activity levels comparable to or exceeding those of organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) [2] [6]. The mechanism of this enhancement involves cooperative activation of both carbon dioxide and epoxide substrates.
Recyclability studies of calcium-based systems reveal good to excellent catalyst stability. The calcium iodide and BTP system maintains activity above 50% conversion through six consecutive reaction cycles. However, rate constant analysis indicates gradual degradation of catalytic activity after the third cycle, suggesting potential deactivation pathways that warrant further investigation [1].
| Catalyst Composition | Substrate | Reaction Conditions | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|
| CaI₂ (10 mol%) + BTP (10 mol%) | DGEBA | 60°C, CO₂ balloon, DMSO | >99 | High |
| CaI₂ (5 mol%) + BTP (5 mol%) | Various epoxides | 60°C, 6h, recycling study | >50 (6th run) | Rate constant degradation after 3rd run |
| CaI₂/Dicyclohexano-18-crown-6 | Bio-derived epoxides | 45°C, 0.5 MPa CO₂ | High | Various internal epoxides |
| CaI₂/Dicyclohexano-18-crown-6/PPh₃ | Internal epoxides | 45°C, 0.5 MPa CO₂, 24h | Up to 98 | Isolated yields up to 98% |
| CaI₂ (0.1 mmol) + BTP (0.2 mmol) | Bisphenol F diglycidyl ether | 60°C, CO₂ atmosphere, 4-10h | 80 | 30% (to specific product) |
Ligand modification represents a crucial strategy for enhancing the performance of catalytic systems in dicyclohexyl carbonate synthesis. The careful selection and design of ligands can dramatically influence catalyst activity, selectivity, and stability through electronic and steric effects on the metal center [2] [6] [7] [8].
Crown ether ligands, particularly dicyclohexano-18-crown-6, have proven exceptionally effective in calcium-based systems. These macrocyclic ligands provide optimal coordination geometry for calcium ions while creating a hydrophobic environment that enhances substrate binding. The dicyclohexyl substituents introduce steric bulk that can influence substrate selectivity and prevent catalyst deactivation through aggregation [7] [8] [9].
Phosphine ligands serve dual roles as both coordinating ligands and cocatalysts in carbonate synthesis. Triphenylphosphine, when combined with calcium-crown ether systems, acts as a nucleophilic cocatalyst that significantly enhances reaction rates. The electron-rich phosphorus center can activate carbon dioxide through weak coordination, facilitating subsequent insertion into metal-carbon bonds [2] [6].
Hydroxyl-functionalized ligands, such as 1,3-bis[tris(hydroxymethyl)methylamino]propan-2-ol, provide both coordination sites and hydrogen bond donors that can activate epoxide substrates. The multiple hydroxyl groups create a network of hydrogen bonds that can stabilize transition states and intermediates, leading to enhanced reaction rates and selectivity [1].
Organocatalytic ligand systems, including phosphonium and ammonium salts, offer alternative approaches to traditional metal-ligand combinations. These systems can function as bifunctional catalysts, providing both Lewis acid and Lewis base sites for simultaneous substrate activation. Methyltrioctylphosphonium carbonate salts have demonstrated exceptional activity in transesterification reactions with selectivities up to 99% [10] [11].
Ionic liquid-based ligands represent an emerging class of modifiers that combine the benefits of traditional ligands with the unique properties of ionic liquids. Hydroxyl-functionalized ionic liquids provide both coordination and activation capabilities while offering potential advantages in product separation and catalyst recycling [12] [13].
| Ligand Type | Metal Center | Function | Activity Enhancement | Temperature Range (°C) |
|---|---|---|---|---|
| Dicyclohexano-18-crown-6 | Calcium | Complexation and activation | High activity at low loadings | 45-100 |
| Triphenylphosphine | Calcium (cocatalyst) | Cocatalyst enhancement | Similar to organic superbases (DBU, TBD) | 45 |
| 1,3-bis[tris(hydroxymethyl)methylamino]propan-2-ol | Calcium | Nucleophilic activation | Effective CO₂ fixation | 60 |
| Crown ether derivatives | Various metals | Ion coordination | Improved selectivity | 25-120 |
| Phosphonium salts | Various (organocatalyst) | Dual activation | Superior transesterification | 90-220 |
| Quaternary ammonium salts | Various (organocatalyst) | Nucleophilic activation | High conversion rates | 100-150 |
The choice between heterogeneous and homogeneous catalytic systems for dicyclohexyl carbonate synthesis involves careful consideration of activity, selectivity, separation efficiency, and industrial practicality. Each approach offers distinct advantages and limitations that influence their suitability for specific applications [14] [15] [16].
Homogeneous catalytic systems typically exhibit superior activity and selectivity due to the uniform distribution of active sites and absence of mass transfer limitations. The calcium iodide and BTP system exemplifies this advantage, achieving conversion rates exceeding 99% under mild conditions. The molecular nature of homogeneous catalysts allows for precise control over electronic and steric properties through ligand modification [1] [2].
However, homogeneous systems face significant challenges in product separation and catalyst recovery. The miscibility of catalysts with reaction products necessitates additional separation steps that can increase process complexity and costs. The development of thermomorphic systems and ionic liquid-based catalysts represents ongoing efforts to address these limitations [12] [13].
Heterogeneous catalytic systems offer substantial advantages in catalyst separation and recycling. Cerium oxide-based catalysts demonstrate excellent thermal stability and can be easily separated from reaction products through simple filtration. These systems maintain catalytic activity through multiple reaction cycles, with regeneration possible through calcination at elevated temperatures [15] [17] [16].
The activity of heterogeneous systems can be enhanced through strategic doping and morphological control. Zirconium-doped cerium oxide nanorods exhibit significantly higher activity than pure cerium oxide due to increased oxygen vacancy concentrations. These defect sites serve as active centers for carbon dioxide activation and substrate binding [16] [18].
Metal-organic framework (MOF) catalysts represent a hybrid approach that combines aspects of both homogeneous and heterogeneous catalysis. ZIF-8 and ZIF-67 materials provide well-defined active sites within a porous framework structure. Modification of these materials through partial ligand exchange can tune their catalytic properties while maintaining structural integrity [19].
Immobilization strategies offer potential solutions for combining the benefits of homogeneous and heterogeneous approaches. The development of supported ionic liquid catalysts and grafted organocatalysts demonstrates progress toward recyclable systems that retain high activity. Plasma-assisted immobilization techniques provide novel methods for creating stable catalyst-support interactions [20].
| Catalyst Type | Phase | Advantages | Disadvantages | Recyclability | Industrial Potential |
|---|---|---|---|---|---|
| Homogeneous CaI₂/BTP | Homogeneous | High activity, recyclable catalyst | Product separation challenges | Up to 6 runs (>50% activity) | High |
| Heterogeneous CeO₂ | Heterogeneous | Easy separation, stable | Lower activity than homogeneous | Multiple cycles with regeneration | Very high |
| Heterogeneous Zr-doped CeO₂ | Heterogeneous | Enhanced oxygen vacancies | Synthesis complexity | Good stability | High |
| Homogeneous Phosphonium salts | Homogeneous | High selectivity, recyclable | Product separation issues | Multiple cycles | Medium |
| Heterogeneous ZIF-8/ZIF-67 | Heterogeneous | MOF structure, tunable | Preparation complexity | Good recyclability | Medium |
| Homogeneous Ti(III) complexes | Homogeneous | High selectivity | Catalyst separation | Limited data | Medium |